molecular formula C26H55N5O2 B14477771 Nonanamide, N,N'-(iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis- CAS No. 68334-51-0

Nonanamide, N,N'-(iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis-

Katalognummer: B14477771
CAS-Nummer: 68334-51-0
Molekulargewicht: 469.7 g/mol
InChI-Schlüssel: JAUXCLYSZZDABW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nonanamide, N,N’-(iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis- is a complex organic compound with the molecular formula C22H44N6O2. This compound is characterized by its unique structure, which includes two nonanamide groups connected by an iminobis(2,1-ethanediylimino-2,1-ethanediyl) linker.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Nonanamide, N,N’-(iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis- typically involves the reaction of nonanoic acid with a diamine compound under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bonds. Common dehydrating agents used in this synthesis include thionyl chloride (SOCl2) and dicyclohexylcarbodiimide (DCC) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Nonanamide, N,N’-(iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Nonanamide, N,N’-(iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of Nonanamide, N,N’-(iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis- involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Nonanamide, N,N’-(iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis- can be compared with other similar compounds, such as:

The uniqueness of Nonanamide, N,N’-(iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis- lies in its specific chain length and the resulting physicochemical properties, which can influence its reactivity and applications .

Eigenschaften

CAS-Nummer

68334-51-0

Molekularformel

C26H55N5O2

Molekulargewicht

469.7 g/mol

IUPAC-Name

N-[2-[2-[2-[2-(nonanoylamino)ethylamino]ethylamino]ethylamino]ethyl]nonanamide

InChI

InChI=1S/C26H55N5O2/c1-3-5-7-9-11-13-15-25(32)30-23-21-28-19-17-27-18-20-29-22-24-31-26(33)16-14-12-10-8-6-4-2/h27-29H,3-24H2,1-2H3,(H,30,32)(H,31,33)

InChI-Schlüssel

JAUXCLYSZZDABW-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC(=O)NCCNCCNCCNCCNC(=O)CCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.